molecular formula C15H16O B12569005 7-Phenylbicyclo[3.3.1]non-6-en-3-one CAS No. 168984-32-5

7-Phenylbicyclo[3.3.1]non-6-en-3-one

Cat. No.: B12569005
CAS No.: 168984-32-5
M. Wt: 212.29 g/mol
InChI Key: FKJVALJQXHOHMN-UHFFFAOYSA-N
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Description

7-Phenylbicyclo[3.3.1]non-6-en-3-one is a synthetically tailored small molecule based on the privileged bicyclo[3.3.1]nonane scaffold, a core structure prevalent in numerous biologically active natural products and synthetic compounds. This compound features a phenyl substituent at the 7-position and an α,β-unsaturated ketone moiety, making it a versatile intermediate for constructing complex molecular architectures, including star-shaped chiral derivatives for materials science via cross-coupling reactions . The bicyclo[3.3.1]nonane framework is a cornerstone in diversity-oriented synthesis (DOS) and is recognized for populating biologically relevant chemical space, as highlighted by initiatives like the NIH Molecular Libraries Program . This scaffold is a common feature in complex natural products such as the cytotoxic gymnastatins, which exhibit potent growth inhibition against human cancer cell lines , and the broad class of polycyclic polyprenylated acylphloroglucinols (PPAPs), which demonstrate a wide range of biological activities . The conformational rigidity and three-dimensional structure of the bicyclo[3.3.1]nonane core, which can adopt twin-chair (CC) or boat-chair (BC) conformations, makes it an excellent model for studying molecular recognition and for developing new asymmetric catalysts, ion receptors, and chemotherapeutics . As such, this compound serves as a highly valuable building block for medicinal chemistry and chemical biology research, particularly in the synthesis of probe molecules and the investigation of new anticancer agents. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

168984-32-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

7-phenylbicyclo[3.3.1]non-6-en-3-one

InChI

InChI=1S/C15H16O/c16-15-9-11-6-12(10-15)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12H,6,8-10H2

InChI Key

FKJVALJQXHOHMN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC1C=C(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[3.3.1]non-6-en-3-one typically involves aldol condensation reactions. One common method uses cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor. The reaction involves the use of a Mannich base and ethyl acetoacetate, followed by acid-catalyzed aldol-crotonic condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to convert carbonyl groups to alcohols.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Nicotinic Receptor Ligands
7-Phenylbicyclo[3.3.1]non-6-en-3-one derivatives have been studied for their activity as nicotinic receptor ligands, particularly targeting the α4β2 and α7 subtypes. These compounds show promise in treating conditions such as nicotine addiction, neuropathic pain, and neurodegenerative disorders. A notable study highlighted the structure-activity relationships (SAR) of various analogues, demonstrating their potential therapeutic effects through dual receptor targeting .

2. Antimicrobial and Antimalarial Properties
Research has indicated that bicyclic compounds, including derivatives of this compound, exhibit antimicrobial and antimalarial activities. A study identified several compounds with significant efficacy against various pathogens, suggesting a potential role in developing new antimicrobial agents .

3. Tranquilizing Agents
Compounds derived from this compound have been reported to possess tranquilizing properties. These derivatives have shown beneficial pharmacological effects, including prolonged activity after administration, making them suitable candidates for further development in psychopharmacology .

Materials Science Applications

1. Polymer Additives
Bicyclic compounds are increasingly used as polymer additives due to their structural stability and reactivity. They can enhance the mechanical properties of polymers and improve their thermal stability. Research has demonstrated that incorporating bicyclic structures into polymer matrices can lead to significant improvements in performance characteristics .

2. Synthetic Pathways
The synthesis of this compound and its derivatives often involves innovative synthetic methodologies, such as domino reactions that allow for the construction of complex molecular architectures efficiently. These synthetic strategies are vital for producing compounds with desired biological activities and material properties .

Case Studies

Study Focus Findings
Structure-Activity RelationshipsNicotinic LigandsIdentified dual-targeting ligands effective against α4β2 and α7 receptors; potential for treating neurodegenerative diseases .
Antimicrobial ActivityBicyclic CompoundsSeveral derivatives showed significant activity against bacteria and malaria parasites; potential for new drug development .
Tranquilizing EffectsPharmacological PropertiesCompounds exhibited prolonged tranquilizing effects; suitable for psychotropic medication development .

Mechanism of Action

The mechanism of action of 7-Phenylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

3-Thia-7-Azabicyclo[3.3.1]nonan-9-ones

These derivatives (e.g., 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones) replace a carbon atom with sulfur (3-thia) and nitrogen (7-aza). Synthesized via Mannich cyclization, they exhibit bioactivity, including analgesic and antiarrhythmic properties . The sulfur atom enhances metabolic stability, while the azabridge introduces basicity, contrasting with the purely hydrocarbon skeleton of 7-phenylbicyclo[3.3.1]non-6-en-3-one.

3-Oxabicyclo[3.3.1]nonene Derivatives

Compounds like (6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate incorporate an oxygen atom in the bridge (3-oxa).

Heteroatom Example Compound Key Properties Bioactivity
None (Target) This compound Rigid, hydrophobic Not reported
3-Thia, 7-Aza 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Metabolic stability, basicity Antiarrhythmic
3-Oxa Trimethyl-3-oxabicyclo derivative Polar, H-bonding capability Not reported

Ring Size and Skeletal Isomers

7-Phenylbicyclo[4.2.0]octan-7-ol () features a [4.2.0] ring system instead of [3.3.1], leading to increased ring strain and altered stereochemical outcomes. The endo-phenyl configuration in such systems is less stable due to nonbonded repulsions, whereas exo-phenyl isomers dominate in equilibrium . This contrasts with the [3.3.1] system, where the bicyclic framework inherently reduces strain.

Stereochemical Considerations

The stereochemical outcome of hydrogenation or substitution in bicyclo[3.3.1] systems is highly catalyst-dependent. For example, 7-methylbicyclo[3.3.1]non-6-en-3-one produces stereospecific alcohols depending on the catalyst (Pd vs. Co) . Similarly, stereoisomerism in 3-thia-7-azabicyclo derivatives arises from epimerization at the C(9) position during reduction, yielding mixtures of secondary alcohols .

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